N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and a pyrrolidine carboxamide moiety
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c23-17-5-7-18(8-6-17)26-13-16(11-21(26)28)22(29)24-9-10-27-20(15-3-4-15)12-19(25-27)14-1-2-14/h5-8,12,14-16H,1-4,9-11,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEHHFNGRUGDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Cyclopropyl Groups: The cyclopropyl groups are introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the pyrazole and pyrrolidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of cyclopropyl groups, which can impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a pyrazole ring substituted with cyclopropyl groups and an oxopyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. Research indicates that it may modulate the activity of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting CDK activity, the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Target Pathways
- Cell Cycle Regulation : The compound is believed to influence the cell cycle by targeting Cyclin-A2 and CDK2.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, enhancing cell death.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies:
- In Vitro Studies : In a study involving A549 human lung adenocarcinoma cells, the compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell viability compared to standard chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10 | A549 |
| Cisplatin | 5 | A549 |
Antimicrobial Activity
The antimicrobial efficacy was assessed against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable activity against these pathogens, suggesting its potential as a lead for developing new antimicrobial agents:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Lung Cancer : A study involving A549 cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Resistance : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus, demonstrating effectiveness where traditional antibiotics failed .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multistep reactions starting with cyclopropane-functionalized pyrazole precursors and fluorophenyl-substituted pyrrolidine intermediates. Key steps include:
- Cyclopropane introduction : Use of cyclopropylboronic acids under Suzuki-Miyaura coupling conditions to functionalize the pyrazole ring .
- Carboxamide coupling : Amide bond formation via EDC/HOBt-mediated coupling between the pyrrolidine-3-carboxylic acid and the pyrazole-ethylamine derivative, requiring anhydrous conditions and inert atmosphere to prevent hydrolysis .
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for intermediate purity checks .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Spectroscopic analysis : H/C NMR (DMSO-d or CDCl) to confirm cyclopropyl protons (δ 0.5–1.2 ppm), fluorophenyl aromatic signals (δ 7.2–7.8 ppm), and pyrrolidine carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z ~440–450) and rule out byproducts .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .
Q. What solvent systems and storage conditions stabilize this compound?
- Solubility : DMSO or DMF for dissolution; avoid aqueous buffers due to hydrolytic instability of the carboxamide group .
- Storage : –20°C under nitrogen, shielded from light to prevent cyclopropane ring opening or fluorophenyl dehalogenation .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down protein targets from cell lysates, followed by LC-MS/MS proteomic analysis .
- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) or proteases using fluorogenic substrates, with IC determination via dose-response curves (4-parameter logistic model) .
- Cellular uptake studies : Radiolabel the compound with H or C and measure intracellular accumulation in cancer cell lines (e.g., HeLa, MCF-7) .
Q. How should discrepancies in reported biological activity data be analyzed?
- Source validation : Cross-check compound purity (HPLC >98%) and stereochemistry (chiral HPLC or X-ray crystallography) to rule out batch variability .
- Assay conditions : Compare buffer pH (e.g., phosphate vs. HEPES), serum content (fetal bovine serum may sequester hydrophobic compounds), and incubation time .
- Resistance profiling : Test in isogenic cell lines with ABC transporter overexpression (e.g., P-gp) to assess efflux effects .
Q. What strategies optimize pharmacokinetic properties without altering core pharmacophores?
- Prodrug derivatization : Introduce ester groups at the pyrrolidine carbonyl to enhance oral bioavailability, with in vivo hydrolysis studies in rodent plasma .
- Metabolic stability : Incubate with human liver microsomes (HLMs) and identify CYP450-mediated metabolites via UPLC-QTOF; block vulnerable sites with deuterium or fluorine .
- Co-crystallization : X-ray diffraction with target proteins (e.g., kinases) to guide structure-based modifications improving binding affinity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?
- Method standardization : Use nephelometry for quantitative solubility measurements (λ = 600 nm) in PBS, ethanol, and PEG-400 .
- Polymorph screening : Perform differential scanning calorimetry (DSC) and powder XRD to identify crystalline vs. amorphous forms, which differ in dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
